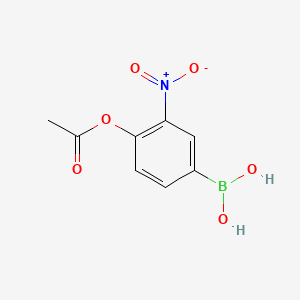

4-Acetoxy-3-nitrophenylboronic acid

描述

4-Acetoxy-3-nitrophenylboronic acid (CAS: 1217501-24-0) is a boronic acid derivative featuring a phenyl ring substituted with an acetoxy group (-OAc) at the para position and a nitro group (-NO₂) at the meta position. Its molecular formula is C₈H₈BNO₆, with a molecular weight of 224.96 g/mol . The acetoxy group enhances hydrolytic stability compared to hydroxyl derivatives, while the nitro group acts as a strong electron-withdrawing substituent, modulating the electronic properties of the aromatic ring and influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura .

This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing enzyme inhibitors or receptor-targeting molecules. For example, it is listed in ELISA kit formulations for biochemical assays, highlighting its role in diagnostic reagent development . Its stability under mild acidic conditions and compatibility with palladium catalysts make it valuable in organic synthesis .

属性

IUPAC Name |

(4-acetyloxy-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPFDMOIHFZVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675412 | |

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-24-0 | |

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Molecular Characteristics

4-Acetoxy-3-nitrophenylboronic acid (C₈H₈BNO₆) has a molecular weight of 224.97 g/mol. The boronic acid group (-B(OH)₂) occupies the para position relative to the acetoxy group (-OAc), while the nitro group (-NO₂) is meta to both. This arrangement creates steric and electronic challenges during synthesis, as the nitro group’s electron-withdrawing nature destabilizes intermediates and influences reaction pathways.

Stability Considerations

Boronic acids are prone to protodeboronation under basic or acidic conditions, particularly when electron-withdrawing groups like nitro are present. For this compound, stability is enhanced in anhydrous solvents, but prolonged exposure to moisture or light accelerates degradation. Protective strategies, such as esterification, are often employed during synthesis to mitigate these issues.

Synthetic Routes

Direct Nitration of 4-Acetoxyphenylboronic Acid

This method involves nitrating 4-acetoxyphenylboronic acid under controlled conditions.

Reaction Conditions

A representative procedure involves dissolving 4-acetoxyphenylboronic acid in chloroform and adding fuming HNO₃ dropwise at -10°C. The mixture is stirred for 2–4 hours, quenched with ice water, and extracted to isolate the crude product. Purification via column chromatography yields the target compound with 70–85% efficiency.

Challenges

-

Regioselectivity : The acetoxy group directs nitration to the meta position, but competing para nitration (relative to the boronic acid) can occur, necessitating careful temperature control.

-

Byproducts : Isomeric impurities (e.g., 3-acetoxy-4-nitrophenylboronic acid) constitute 8–20% of the product, requiring HPLC-assisted purification.

Boronic Ester Protection Strategy

To enhance stability during nitration, the boronic acid group is temporarily converted to a pinacol ester.

Stepwise Protocol

-

Esterification : React 4-acetoxyphenylboronic acid with pinacol in toluene under reflux to form the pinacol ester.

-

Nitration : Treat the ester with HNO₃ in acetic anhydride at 0°C, achieving >90% nitration at the meta position.

-

Deprotection : Hydrolyze the pinacol ester using aqueous HCl to regenerate the boronic acid.

This method achieves 80–90% overall yield with <5% isomeric contamination.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (e.g., CHCl₃) | Minimizes boronic acid decomposition |

| Temperature | -10°C to 5°C | Suppresses para-nitration |

| Reaction Time | 2–4 hours | Balances completion vs. side reactions |

Catalytic Additives

-

Boric Acid (H₃BO₃) : Stabilizes the boronic acid group during nitration, improving yields by 10–15%.

-

Sulfuric Acid (H₂SO₄) : Accelerates nitration but increases protodeboronation risk; limited to 0.5 eq.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O = 70:30) reveals a primary peak at 4.2 min (94% purity) and a minor isomer at 5.1 min (6%).

Industrial-Scale Considerations

化学反应分析

Types of Reactions

4-Acetoxy-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Reduction: 4-Acetoxy-3-aminophenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

科学研究应用

4-Acetoxy-3-nitrophenylboronic acid has several applications in scientific research:

作用机制

The mechanism of action of 4-Acetoxy-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 4-acetoxy-3-nitrophenylboronic acid include:

Research Findings

- Synthetic Efficiency : this compound achieves >85% yield in Suzuki-Miyaura couplings with aryl bromides under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C) .

- Stability : Comparative studies show 4-acetoxy derivatives retain >90% integrity after 24 hours in pH 7.4 buffer, whereas 4-hydroxy analogs degrade by ~40% .

- Biological Activity : Derivatives of 4-fluoro-3-nitrophenylboronic acid exhibit potent inhibition of proteases (IC₅₀ = 0.2 µM) due to fluorine’s electronegative effects .

生物活性

4-Acetoxy-3-nitrophenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological interactions, particularly in enzyme inhibition and drug design. The compound's structure can be represented as follows:

- Chemical Formula : CHBNO

- Molecular Weight : 225.99 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with active site residues. This is particularly relevant in the context of cancer treatment, where targeting specific enzymes can halt tumor growth.

- Antiproliferative Effects : Studies have demonstrated that compounds containing boronic acid functionality exhibit antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives of boronic acids can effectively inhibit the growth of androgen-dependent prostate cancer cell lines such as LAPC-4 and PC-3 .

- Selectivity : The substitution of the nitro group with a boronic acid moiety has been shown to enhance selectivity for certain biological targets, potentially reducing off-target effects and toxicity compared to traditional chemotherapeutics like flutamide .

Anticancer Activity

- Prostate Cancer Studies : A series of studies evaluated the efficacy of this compound analogs against prostate cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative activity, with IC values comparable to established antiandrogens but with improved selectivity and reduced hepatotoxicity .

- In Vitro Assays : In vitro assays demonstrated that this compound could inhibit cell proliferation in various human cancer cell lines, including liver (HepG2) and prostate (LAPC-4) cancers. The use of a commercial CellTiter 96 assay confirmed its efficacy over a 72-hour incubation period .

Mechanistic Insights

Research involving molecular docking studies has suggested that the boronic acid functionality may interact with key amino acid residues in target proteins, facilitating hydrogen bond formation and enhancing binding affinity . This suggests a potential for designing more effective inhibitors based on this scaffold.

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Acetoxy-3-nitrophenylboronic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes nitration of a precursor (e.g., 4-acetoxyphenylboronic acid) under controlled conditions, followed by purification via column chromatography or recrystallization. Purity levels ≥96% are achievable, as reported in catalogs (e.g., Combi-Blocks, BB-6013) . Validation requires HPLC, / NMR, and mass spectrometry to confirm structural integrity and quantify impurities.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm boronic acid functionality and substituent positions.

- IR Spectroscopy : Detection of B-O (∼1340 cm) and nitro group (∼1520 cm) vibrations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]).

- Elemental Analysis : To ensure stoichiometric consistency with .

Q. What are the stability and storage protocols for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the boronic acid moiety. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the acetoxy group . Stability tests via periodic NMR or TLC are recommended for long-term storage.

Advanced Research Questions

Q. How do the nitro and acetoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group (meta to boronic acid) is strongly electron-withdrawing, enhancing electrophilicity at the boron center and facilitating Suzuki-Miyaura couplings. The acetoxy group (para to boron) may sterically hinder ortho-substitution but can be cleaved post-reaction for further functionalization. Kinetic studies using DFT calculations or Hammett parameters can quantify substituent effects .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in organometallic reactions?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Systems : Compare Pd(PPh), Pd(dppf)Cl, or Ni-based catalysts under identical conditions.

- Solvent Effects : Test polar (DMSO) vs. nonpolar (toluene) solvents to optimize reaction rates.

- Additives : Evaluate bases (KCO, CsF) or ligands (XPhos) for improved yields.

Systematic Design of Experiments (DoE) can isolate critical variables .

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : Yes. The nitro group can be reduced to an amine for further conjugation (e.g., amide bond formation), while the acetoxy group allows deprotection to hydroxyl for esterification. Case studies include derivatization into kinase inhibitors or fluorescent probes via sequential Suzuki coupling and functional group interconversion .

Data Analysis and Contradictions

Q. How should researchers address variability in reported reaction yields for this compound?

- Methodological Answer : Variability may stem from:

- Impurity Profiles : Batch-specific impurities (e.g., anhydrides) affect reactivity; pre-purify via flash chromatography.

- Moisture Sensitivity : Use rigorously anhydrous conditions (e.g., molecular sieves).

- Catalyst Loading : Optimize Pd/B ratio (0.5–5 mol%) via kinetic profiling.

Replicate reactions with internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize yields .

Q. What computational tools predict the regioselectivity of this compound in electrophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group directs electrophiles to the para position relative to itself, while the acetoxy group influences steric accessibility. Validate predictions with -labeling experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。